molecular formula C18H15N5O2 B14338418 2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile CAS No. 101225-70-1

2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile

Cat. No.: B14338418
CAS No.: 101225-70-1
M. Wt: 333.3 g/mol
InChI Key: LHYXSVFTXVSKAN-UHFFFAOYSA-N
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Description

2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the final structure of the compound. Common synthetic routes may include:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Diazotization: Formation of the diazo group through the reaction of an aromatic amine with nitrous acid.

    Coupling Reactions: Formation of the azo linkage by coupling the diazonium salt with another aromatic compound.

    Nitrile Formation: Introduction of the nitrile groups through reactions such as the Strecker synthesis or other cyanation methods.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification Techniques: Use of techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

    Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

    Coupling Reagents: Palladium catalysts, copper catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or marker in biological studies.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile involves interactions with molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes.

    Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.

    Chemical Reactivity: Participation in chemical reactions that alter cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methyl-1-phenylethyl)-2-[2-(4-aminophenyl)diazenyl]propanedinitrile: Similar structure but with an amino group instead of a nitro group.

    2-(1-Methyl-1-phenylethyl)-2-[2-(4-chlorophenyl)diazenyl]propanedinitrile: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The uniqueness of 2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are desired.

Properties

CAS No.

101225-70-1

Molecular Formula

C18H15N5O2

Molecular Weight

333.3 g/mol

IUPAC Name

2-[(4-nitrophenyl)diazenyl]-2-(2-phenylpropan-2-yl)propanedinitrile

InChI

InChI=1S/C18H15N5O2/c1-17(2,14-6-4-3-5-7-14)18(12-19,13-20)22-21-15-8-10-16(11-9-15)23(24)25/h3-11H,1-2H3

InChI Key

LHYXSVFTXVSKAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(C#N)(C#N)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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